Cas no 93861-52-0 (22R-6b-Hydroxy Budesonide)

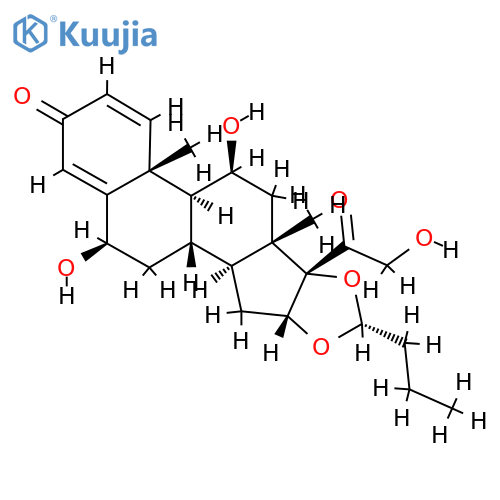

22R-6b-Hydroxy Budesonide structure

商品名:22R-6b-Hydroxy Budesonide

CAS番号:93861-52-0

MF:C25H34O7

メガワット:446.533268451691

CID:4666450

22R-6b-Hydroxy Budesonide 化学的及び物理的性質

名前と識別子

-

- JBVVDXJXIDYDMF-NHBVPODDSA-N

- 22R-6β-Hydroxy Budesonide

- 22R-6-Hydroxy Budesonide

- 22R-6b-Hydroxy Budesonide

-

- インチ: 1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21+,22+,23-,24-,25+/m0/s1

- InChIKey: JBVVDXJXIDYDMF-NHBVPODDSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])C([H])([H])C([H])([H])[H])O[C@]2([H])C([H])([H])[C@@]3([H])[C@]4([H])C([H])([H])[C@]([H])(C5=C([H])C(C([H])=C([H])[C@]5(C([H])([H])[H])[C@@]4([H])[C@]([H])(C([H])([H])[C@]3(C([H])([H])[H])[C@]12C(C([H])([H])O[H])=O)O[H])=O)O[H]

22R-6b-Hydroxy Budesonide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H818305-2.5mg |

22R-6b-Hydroxy Budesonide |

93861-52-0 | 2.5mg |

$ 6704.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H818305-2.5mg |

(2r,6ar,6bs,7s,8as,8bs,10r,11ar,12as,12bs)-2,7-dihydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4h-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one |

93861-52-0 | 2.5mg |

¥60000.00 | 2023-09-15 | ||

| A2B Chem LLC | AX40262-2.5mg |

22R-6β-HydroxyBudesonide |

93861-52-0 | 2.5mg |

$6631.00 | 2024-05-20 |

22R-6b-Hydroxy Budesonide 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

93861-52-0 (22R-6b-Hydroxy Budesonide) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 61389-26-2(Lignoceric Acid-d4)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬